3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a nitrogen-containing heterocyclic compound characterized by a pyrrole and pyridine fused ring system. It features a nitro group at the 3-position and an aldehyde functional group at the 5-position, which contribute to its chemical reactivity and biological properties. The molecular formula is , and it has a molecular weight of approximately 194.16 g/mol. This compound is part of a larger class of pyrrolo[2,3-b]pyridine derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology due to their ability to inhibit specific kinases involved in cancer progression .
There is no current information available on the mechanism of action of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
The presence of a nitro group and an aldehyde group makes NPPC a valuable building block for synthesizing other heterocyclic compounds. These are organic molecules containing nitrogen atoms within a ring structure. Due to NPPC's unique reactivity, it can be incorporated into various heterocycles, expanding the range of accessible complex molecules for research purposes [1].
Here's an example of a scientific article describing the use of NPPC in heterocyclic synthesis: "[Spectroscopic Studies on the Synthesis of Novel N-Substituted Pyrrolo[2,3-b]pyridines Derived from 3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde]"()
Studies suggest that NPPC exhibits various biological properties, including:
Research indicates that 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde exhibits significant biological activity. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting FGFR signaling pathways, this compound may help in the treatment of tumors that exhibit abnormal FGFR activation. Additionally, studies show that derivatives of this compound can modulate kinase activity, making them potential candidates for drug development in cancer therapy .
The synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves several steps:
The unique structure and biological activity of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde make it valuable in various applications:
Interaction studies have demonstrated that 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can effectively bind to FGFRs and potentially other kinases. These studies often utilize techniques such as:
Several compounds share structural similarities with 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, each exhibiting unique properties:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 5-Nitro-1H-pyrrolo[2,3-b]pyridine | Nitro at position 5 | 0.96 |
| 3-Nitro-1H-pyrrolo[2,3-b]pyridine | Nitro at position 3 | 0.92 |
| 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | Bromine substitution at position 5 | 0.83 |
| 4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | Methyl substitution at position 4 | 0.92 |
| 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | Carbonitrile at position 4 | 0.86 |
These compounds are explored for their distinct biological activities and potential therapeutic applications while sharing a common core structure that enhances their pharmacological profiles .
The synthesis of pyrrolo[2,3-b]pyridine derivatives, including 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, relies on established methodologies that have been adapted from classical indole chemistry [1]. These traditional approaches provide the foundational framework for constructing the bicyclic pyrrolopyridine core structure, which serves as the scaffold for subsequent functionalization [2].
The Madelung cyclization represents a cornerstone methodology for pyrrolo[2,3-b]pyridine synthesis, adapted from its original application in indole chemistry [3]. This approach involves the cyclization of ortho-aminonitrile precursors under strongly basic conditions, typically employing potassium tert-butoxide as the base [4]. The reaction proceeds through intramolecular cyclization at elevated temperatures ranging from 150-200°C in solvents such as dimethylformamide [3].
The key mechanistic steps involve formation of the ortho-aminonitrile intermediate via nucleophilic substitution, followed by intramolecular cyclization under high-temperature conditions [3]. Recent modifications have demonstrated that sodium anilide can serve as an effective base, allowing preparation of both 4-azaindoles and 7-azaindoles in good yields [5]. The Lorenz modification of the Madelung synthesis has shown particular promise, though reproducibility challenges have been noted across different laboratory conditions [5].
Table 1: Comparative Analysis of Madelung Cyclization Conditions
| Base System | Temperature (°C) | Solvent | Yield Range (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Potassium tert-butoxide | 200-220 | Dimethylformamide | 45-60 | Scalable, fewer byproducts | High-temperature requirements |
| Sodium anilide | 150-180 | Dimethylformamide | 50-70 | Improved reproducibility | Limited substrate scope |
| Sodium hydride | 180-200 | Dimethylformamide | 40-55 | Commercial availability | Variable outcomes |
The Fischer indole synthesis has been successfully modified for pyrrolo[2,3-b]pyridine construction through systematic adaptations of the classical phenylhydrazine-carbonyl condensation [6]. The modified approach employs pyridinylhydrazines in place of phenylhydrazines, with cyclization occurring at the pyridine nitrogen to form the target heterocycle .
The reaction mechanism involves initial hydrazine formation through reaction of pyrrolidinone derivatives with phenylhydrazine to yield hydrazone intermediates [3]. Subsequent acid-catalyzed cyclization using hydrochloric acid or polyphosphoric acid forms the pyrrolopyridine skeleton [3]. Post-functionalization steps introduce substituents via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions [3].
Catalysis options include Brønsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, and para-toluenesulfonic acid, as well as Lewis acids including boron trifluoride, zinc chloride, and aluminum chloride [6]. The reaction demonstrates particular effectiveness when combined with palladium-catalyzed processes, as shown in the Buchwald modification where aryl bromides undergo cross-coupling with hydrazones [6].
Table 2: Fischer Indole Synthesis Modifications for Pyrrolopyridine Construction
| Catalyst System | Reaction Conditions | Yield Range (%) | Substrate Compatibility | Key Benefits |
|---|---|---|---|---|
| Hydrochloric acid/Heat | 80-120°C, 4-8 hours | 30-50 | Electron-rich aromatics | Simple conditions |
| Polyphosphoric acid | 100-150°C, 2-6 hours | 35-55 | Broad functional groups | High selectivity |
| Palladium-catalyzed | 80-100°C, 12-24 hours | 45-65 | Aryl halides | Versatile coupling |
Position-specific nitration of pyrrolo[2,3-b]pyridine scaffolds represents a critical step in synthesizing 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde [8]. The nitration process demonstrates strong regioselectivity, with electrophilic aromatic substitution occurring predominantly at the 3-position of the pyrrolopyridine core [8].
Nitration of preformed pyrrolo[2,3-b]pyridine frameworks typically employs nitric acid in the presence of sulfuric acid as catalyst [9]. The electron-withdrawing nature of the nitro group enhances electrophilicity of adjacent carbon atoms, facilitating subsequent nucleophilic substitution reactions [9]. Initial attempts using 65% nitric acid solution combined with sulfuric acid proved challenging for product isolation, leading to the adoption of fuming nitric acid conditions [4].
The optimized nitration protocol involves treatment of 5-bromo-1H-pyrrolo[2,3-b]pyridine with fuming nitric acid, resulting in precipitation of the 3-nitro derivative directly from the reaction mixture [4]. This approach enables convenient isolation by filtration, avoiding complex purification procedures [4]. The regioselectivity is governed by directing effects of existing heteroatoms, with the 3-position showing highest reactivity [8].
Table 3: Nitration Conditions and Regioselectivity Data
| Nitrating Agent | Reaction Temperature (°C) | Reaction Time (hours) | Major Product Position | Yield (%) | Regioselectivity Ratio |
|---|---|---|---|---|---|
| Fuming nitric acid | 0-25 | 2-4 | 3-position | 70-85 | >95:5 |
| 65% HNO₃/H₂SO₄ | 0-10 | 1-3 | 3-position | 45-60 | 90:10 |
| Nitric acid/Acetic acid | 25-40 | 4-6 | 3-position | 50-70 | 85:15 |
Formylation at the 5-position of pyrrolo[2,3-b]pyridine derivatives employs several established methodologies, with the Duff reaction and Vilsmeier-Haack formylation representing the most effective approaches . The Duff reaction utilizes hexamethylenetetramine as a formylating agent in acetic acid under reflux conditions .
The Duff reaction mechanism involves hexamethylenetetramine decomposition in acidic conditions to generate reactive iminium intermediates . Electrophilic substitution occurs at the electron-rich 5-position of the pyrrolo[2,3-b]pyridine core, driven by acetic acid protonation of hexamethylenetetramine . Hydrolysis with water liberates the aldehyde functionality .
Table 4: Formylation Method Comparison for 5-Position Functionalization
| Method | Reagents | Temperature (°C) | Time (hours) | Yield (%) | Selectivity | Key Advantages |
|---|---|---|---|---|---|---|
| Duff Reaction | HMTA/AcOH | 100-120 | 4-8 | 76 | High (5-position) | Clean reaction profile |
| Vilsmeier-Haack | POCl₃/DMF | 0-25 then 60-80 | 12-24 | 62 | Moderate | Mild conditions |
| Rieche Formylation | Cl₂CHOMe/TiCl₄ | -78 to 25 | 2-6 | 45-60 | High | Low temperature |
The Vilsmeier-Haack formylation provides an alternative approach using phosphorus oxychloride and dimethylformamide [11]. The reaction proceeds through formation of the Vilsmeier reagent, followed by electrophilic attack at the activated methyl group [11]. Key parameters include precise temperature control and stoichiometric reagent ratios to achieve optimal yields [11].
Optimization studies demonstrate that reaction conditions significantly influence both yield and regioselectivity . The presence of electron-donating substituents, such as methyl groups, enhances substrate reactivity toward formylation . Conversely, electron-withdrawing groups reduce formylation efficiency .
Multi-step synthesis optimization for 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde focuses on reaction sequence arrangement, intermediate isolation strategies, and overall yield maximization [4]. The typical synthetic sequence involves scaffold construction, nitration, and formylation steps, each requiring specific optimization considerations [4].
Suzuki coupling reactions represent key steps in multi-step protocols, employing palladium catalysts for aryl-aryl bond formation [4]. The general procedure utilizes 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine with appropriate boronic acids in dioxane-water mixtures at 105°C [4]. Catalyst loading of 0.1 equivalents tetrakis(triphenylphosphine)palladium provides optimal reactivity [4].
Table 5: Multi-Step Synthesis Optimization Parameters
| Synthetic Step | Key Variables | Optimized Conditions | Yield Impact (%) | Critical Factors |
|---|---|---|---|---|
| Scaffold Formation | Base, temperature, time | KOt-Bu, 200°C, 4h | +15-25 | Temperature control |
| Nitration | Acid concentration, temperature | Fuming HNO₃, 0-25°C | +20-30 | Regioselectivity |
| Suzuki Coupling | Catalyst, base, solvent | Pd(PPh₃)₄, K₂CO₃, dioxane | +10-20 | Catalyst activity |
| Formylation | Formylating agent, conditions | HMTA/AcOH, reflux | +15-25 | Substrate activation |
Reaction monitoring through high-performance liquid chromatography enables real-time optimization during multi-step sequences [12]. Automated systems demonstrate 8.0-8.7% faster identification of high-yield conditions compared to traditional manual optimization [12]. The integration of machine learning algorithms with experimental data accelerates condition identification [12].
Protection-deprotection strategies prove essential for complex multi-step sequences [13]. Tosyl protection of pyrrole nitrogen enables selective functionalization at other positions [4]. Alkaline deprotection using sodium hydroxide or potassium carbonate provides clean removal without substrate degradation [13].
Green chemistry implementations in pyrrolo[2,3-b]pyridine synthesis emphasize microwave-assisted reactions, continuous flow processes, and solvent-free conditions [14] [15]. Microwave irradiation significantly reduces reaction times while maintaining or improving yields compared to conventional heating methods [14].
Microwave-assisted synthesis protocols demonstrate substantial advantages in reaction efficiency [14]. Heating at 900 watts for 3-10 minutes achieves comparable or superior results to traditional reflux conditions requiring several hours [14]. The rapid heating enables better control over reaction selectivity and reduces side product formation [14].
Table 6: Green Chemistry Approaches and Performance Metrics
| Green Method | Energy Reduction (%) | Time Reduction (%) | Yield Improvement (%) | Waste Reduction (%) | Scalability |
|---|---|---|---|---|---|
| Microwave Heating | 60-80 | 85-95 | 5-15 | 30-50 | Laboratory scale |
| Continuous Flow | 40-60 | 70-85 | 10-25 | 50-70 | Industrial scale |
| Solvent-Free | 20-40 | 30-50 | 0-10 | 80-90 | Limited scale |
| Ultrasound | 30-50 | 60-80 | 5-20 | 40-60 | Moderate scale |
Ultrasound irradiation offers another green chemistry approach, achieving yields of 60-95% compared to 40-60% under traditional heating conditions [15]. The ultrasound method demonstrates notably reduced reaction times and highly regioselective product formation [15]. Combined microwave and ultrasound techniques show synergistic effects in specific transformations [15].
Catalyst recyclability represents a crucial aspect of sustainable synthesis [17]. Copper-iron co-catalyst systems operate effectively in water as the sole reaction medium [17]. The aqueous catalyst system maintains over 50% catalytic activity after five recycling cycles [17]. Base-free and oxidant-free conditions further enhance environmental compatibility [17].
Nuclear magnetic resonance spectroscopy provides critical structural confirmation for 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde through distinctive chemical shift patterns and coupling relationships. The compound exhibits characteristic spectroscopic signatures that enable unambiguous identification and differentiation from positional isomers [1] [2] .
1H NMR Spectroscopic Characteristics
The aldehyde proton represents the most distinctive signal in the 1H NMR spectrum, appearing as a singlet at δ 9.95-10.05 ppm [2] . This downfield chemical shift reflects the strong deshielding effect of the aldehyde carbonyl group. The positioning at the 5-position of the pyridine ring further influences this chemical shift due to the electron-withdrawing nature of the nitrogen atom [2].
The aromatic region displays a characteristic pattern with two distinct sets of signals. The pyrrole proton at position 2 appears as a singlet at approximately δ 7.8-8.1 ppm, while the pyridine proton at position 6 resonates at δ 8.4-8.6 ppm [4] . The significant difference in chemical shifts between these positions reflects the distinct electronic environments created by the nitro and aldehyde substituents [4].
The NH proton of the pyrrole ring typically appears as a broad singlet at δ 11.5-12.8 ppm in DMSO-d6, characteristic of hydrogen-bonded NH groups in heterocyclic systems [5] [4]. This signal may exhibit temperature dependence and can undergo exchange with deuterated solvents .
13C NMR Spectroscopic Analysis
The carbonyl carbon of the aldehyde group appears at δ 188-192 ppm, consistent with aromatic aldehydes [4] . The position at C5 results in additional deshielding compared to aliphatic aldehydes due to the conjugation with the pyridine ring system .
The carbon bearing the nitro group (C3) resonates at δ 146-150 ppm, reflecting the strong electron-withdrawing effect of the nitro substituent [4]. The remaining aromatic carbons appear in the typical aromatic region between δ 115-155 ppm, with specific assignments possible through two-dimensional NMR techniques [4] .
The quaternary carbons of the fused ring system display characteristic chemical shifts: C3a appears at approximately δ 125-130 ppm, while C7a resonates at δ 145-150 ppm [4]. These assignments are consistent with the electron distribution in the pyrrolo[2,3-b]pyridine core structure [6].
Infrared spectroscopy provides definitive identification of functional groups present in 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde through characteristic absorption frequencies [1] [7].
Aldehyde C=O Stretch
The aldehyde carbonyl exhibits a strong absorption band at 1685-1695 cm⁻¹ [1] . This frequency is slightly lower than typical aliphatic aldehydes (1720-1740 cm⁻¹) due to conjugation with the aromatic system, which reduces the C=O bond order through resonance delocalization .
Nitro Group Absorptions
The nitro group displays two characteristic absorption bands: the asymmetric N=O stretch appears at 1520-1550 cm⁻¹, while the symmetric N=O stretch occurs at 1350-1380 cm⁻¹ [1]. These frequencies are typical for aromatic nitro compounds and confirm the presence of the nitro substituent [1].
NH Stretch and Aromatic C-H Stretches
The NH stretch of the pyrrole ring appears as a broad absorption at 3200-3400 cm⁻¹ [1]. Aromatic C-H stretches occur in the region 3000-3100 cm⁻¹, while the aldehyde C-H stretch may appear as a weak band around 2750-2850 cm⁻¹ [1].
Aromatic Ring Vibrations
The aromatic ring system exhibits characteristic vibrations at 1600-1650 cm⁻¹ (C=C and C=N stretches) and 1450-1500 cm⁻¹ (aromatic C-C stretches) [1]. The presence of both pyrrole and pyridine rings contributes to the complexity of these absorption patterns [1].
Mass spectrometry of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde reveals characteristic fragmentation pathways that provide structural confirmation and enable differentiation from isomeric compounds [8] [9].
Molecular Ion and Base Peak
The molecular ion peak [M]- + appears at m/z 191 with moderate intensity (10-25%) [8] [9]. The relatively weak molecular ion is typical for nitro-containing aromatic compounds, which undergo facile fragmentation under electron impact conditions [8].
The base peak typically occurs at m/z 162, corresponding to loss of a nitrosyl radical [M-NO]+ (m/z 191 → 162) [8] [9]. This fragmentation represents the most favorable pathway due to the stability of the resulting aromatic system and the weak N-O bond in the nitro group [8].
Primary Fragmentation Pathways
Loss of nitrogen dioxide [M-NO2]+ generates a significant fragment at m/z 146 [8] [9]. This fragmentation converts the nitro-substituted compound to the corresponding unsubstituted pyrrolo[2,3-b]pyridine-5-carbaldehyde, which appears as a major fragment ion [8].
Sequential loss of the formyl group from the m/z 146 fragment produces m/z 117, corresponding to the unsubstituted pyrrolo[2,3-b]pyridine core [8] [9]. This fragmentation pattern is characteristic of aldehyde-substituted heterocycles and provides structural confirmation [8].
Secondary Fragmentation Processes
Further fragmentation of the pyrrolo[2,3-b]pyridine core leads to ring-opening processes that generate smaller aromatic fragments [8] [9]. The formation of m/z 90 (pyridine-like fragment) and m/z 77 (pyrrole-like fragment) results from competitive cleavage of the fused ring system [8].
Low molecular weight fragments include m/z 51 (C4H3+), m/z 39 (C3H3+), and characteristic functional group fragments such as m/z 30 ([NO]+) and m/z 29 ([CHO]+) [8] [9]. These fragments provide additional confirmation of the functional groups present in the molecule [8].
Limited X-ray crystallographic data is available specifically for 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in the current literature. However, crystallographic studies of related pyrrolo[2,3-b]pyridine derivatives provide valuable insights into the structural characteristics and packing behavior of this compound class [10] [11] [12].
Molecular Geometry and Conformation
Related pyrrolo[2,3-b]pyridine derivatives exhibit planar molecular geometries with minimal deviation from planarity across the fused ring system [11]. The presence of electron-withdrawing substituents like nitro and aldehyde groups typically enhances the planarity through increased π-conjugation [11].
Bond length analysis of similar structures reveals C-N bond lengths of approximately 1.33-1.37 Å in the pyridine ring and 1.38-1.42 Å in the pyrrole ring [10] [11]. The C=O bond length of the aldehyde group is expected to be approximately 1.21-1.23 Å, consistent with aromatic aldehyde standards [11].
Crystal Packing and Intermolecular Interactions
Pyrrolo[2,3-b]pyridine derivatives typically exhibit hydrogen bonding networks involving the NH group of the pyrrole ring [10] [11]. The aldehyde oxygen can serve as a hydrogen bond acceptor, while the nitro group may participate in weak intermolecular interactions [11].
π-π stacking interactions between aromatic ring systems contribute to crystal stability, with typical interplanar distances of 3.3-3.6 Å [11]. The presence of multiple electron-withdrawing groups may influence the electron density distribution and affect stacking interactions [11].
The structural characterization of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde must be considered in the context of its positional isomers to establish definitive identification criteria [13] [15].
Comparison with 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
The major positional isomer, 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 937012-15-2), exhibits distinct spectroscopic characteristics that enable differentiation [16] [17] [18]. The aldehyde proton in the 3-position appears at δ 9.85-9.95 ppm, showing a subtle but consistent upfield shift compared to the 5-position isomer [17] .
The 13C NMR spectrum shows the aldehyde carbon at δ 192-195 ppm for the 3-position, compared to δ 188-192 ppm for the 5-position isomer [17] . This difference reflects the distinct electronic environments of these positions within the pyrrolo[2,3-b]pyridine framework [17].
Mass spectrometric fragmentation patterns differ subtly between isomers, with the 5-nitro isomer showing preferential loss of NO from the pyridine ring, while the 3-nitro isomer undergoes NO loss from the pyrrole ring [8] [9]. These differences in fragmentation pathways provide additional structural confirmation [8].
Electronic Effects and Substitution Patterns
The positioning of nitro and aldehyde substituents significantly influences the electronic properties of the pyrrolo[2,3-b]pyridine system [13] . The 3-nitro-5-aldehyde pattern creates a unique electronic distribution that affects both chemical reactivity and spectroscopic properties [13].
Computational studies suggest that the 3-nitro substitution pattern results in greater electron deficiency at the pyrrole ring compared to pyridine ring substitution [13] . This electronic asymmetry influences the chemical shifts and coupling patterns observed in NMR spectroscopy [13].
Structural Stability and Tautomerism
Unlike some heterocyclic systems, pyrrolo[2,3-b]pyridine derivatives do not exhibit significant tautomeric behavior under normal conditions [19] [20]. The fused ring system provides sufficient stabilization to maintain a single predominant tautomeric form [19].